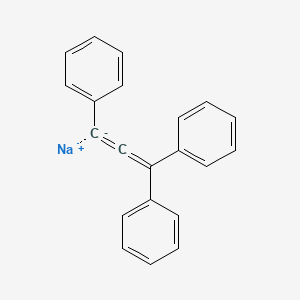
Sodium 1,3,3-triphenylpropadien-1-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1,3,3-triphenylpropadien-1-ide is an organosodium compound characterized by its unique structure, which includes a sodium ion bonded to a 1,3,3-triphenylpropadien-1-ide anion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,3,3-triphenylpropadien-1-ide typically involves the reaction of 1,3,3-triphenylpropadien-1-one with a strong base such as sodium hydride or sodium amide. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
化学反応の分析
Types of Reactions: Sodium 1,3,3-triphenylpropadien-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons or other reduced derivatives.
Substitution: The sodium ion can be replaced by other cations or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alkanes or alcohols.
科学的研究の応用
Sodium 1,3,3-triphenylpropadien-1-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to study the effects of organosodium compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Sodium 1,3,3-triphenylpropadien-1-ide exerts its effects involves the interaction of the sodium ion with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-rich nature of the 1,3,3-triphenylpropadien-1-ide anion, which stabilizes the transition state during chemical reactions.
類似化合物との比較
- Sodium 1,3-diphenylpropadien-1-ide
- Sodium 1,3,3-triphenylpropene
- Sodium 1,3,3-triphenylpropadiene
Comparison: Sodium 1,3,3-triphenylpropadien-1-ide is unique due to its specific structure, which imparts distinct reactivity compared to similar compounds. For instance, the presence of three phenyl groups in the 1,3,3-triphenylpropadien-1-ide anion provides greater stability and reactivity compared to compounds with fewer phenyl groups.
特性
CAS番号 |
90755-24-1 |
|---|---|
分子式 |
C21H15Na |
分子量 |
290.3 g/mol |
InChI |
InChI=1S/C21H15.Na/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H;/q-1;+1 |
InChIキー |
PEOKGKUSCQMUTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[C-]=C=C(C2=CC=CC=C2)C3=CC=CC=C3.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



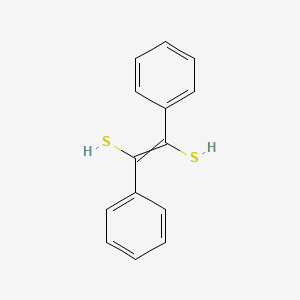
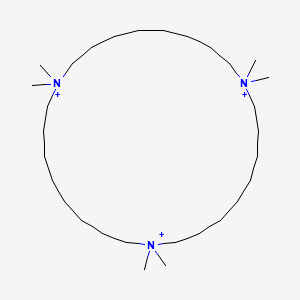

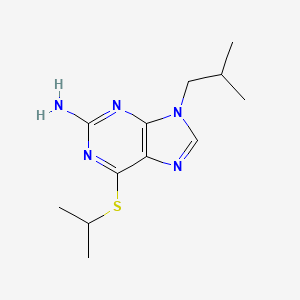

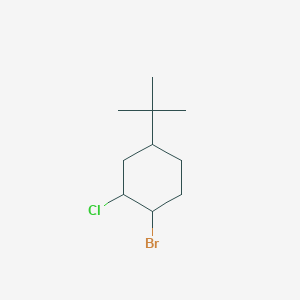

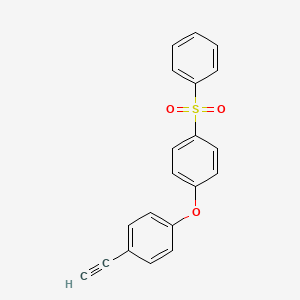
![2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14362207.png)
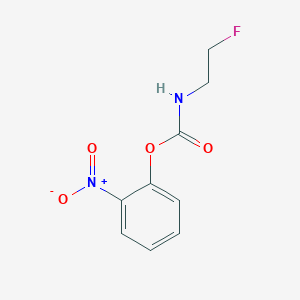
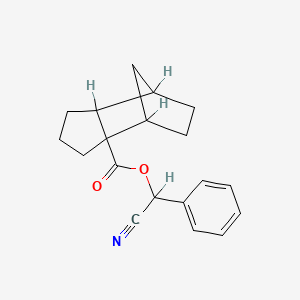
![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)
